molecular formula C12H13N3 B1429722 3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)aniline CAS No. 1216284-09-1

3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)aniline

Cat. No. B1429722
M. Wt: 199.25 g/mol
InChI Key: CKYSIAQDFVGTOX-UHFFFAOYSA-N
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Description

“3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)aniline” is a derivative of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole . The molecule adopts an envelope conformation of the pyrrolidine ring, which might help for the relief torsion tension . This fused ring system provides protection of the -C atom (attached to the non-bridging N atom of the imidazole ring), which provides stability that is of interest with respect to electrochemical properties as electrolytes for fuel cells and batteries, and electrodeposition .


Molecular Structure Analysis

The crystal structure of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole, at 100 K has monoclinic (P21/n) symmetry . The molecule adopts an envelope conformation of the pyrrolidine ring . The crystal cohesion is achieved by C—H N hydrogen bonds .


Chemical Reactions Analysis

There is a report of 3-aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles reacting with alkylating reagents to form quaternary imidazolium salts .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 252.076 Da . It has a density of 1.2±0.1 g/cm^3, a boiling point of 576.1±56.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.7 mmHg at 25°C .

Scientific Research Applications

  • Synthesis of Pyrrolo[1,2-a]indoles

    • Field : Organic & Biomolecular Chemistry
    • Application : The pyrrolo[1,2-a]indole unit, which is a part of the compound you mentioned, is found in numerous natural products and has diverse pharmacological properties . It’s used in the synthesis of bioactive molecules and natural products .
    • Method : The synthesis methods for the preparation of pyrrolo[1,2-a]indoles and their derivatives involve various mechanistic pathways and stereo-electronic factors .
    • Results : The yield and selectivity of the product are affected by these factors .
  • Pyrrolopyrazine Derivatives

    • Field : Medicinal Chemistry
    • Application : Pyrrolopyrazine, a biologically active scaffold that contains a pyrrole ring, has exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
    • Method : Various synthetic routes for pyrrolopyrazine derivatives include cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods .
    • Results : Pyrrolo[1,2-a]pyrazine derivatives exhibited more antibacterial, antifungal, and antiviral activities .
  • WDR5-WIN-site Inhibitors

    • Field : Cancer Therapeutics
    • Application : WDR5 is a chromatin-regulatory scaffold protein overexpressed in various cancers and a potential epigenetic drug target for the treatment of mixed-lineage leukemia .
    • Method : The discovery of potent and selective WDR5-WIN-site inhibitors was made using fragment-based methods and structure-based design .
    • Results : The results of this research are not specified in the source .
  • Targeting ATR in DNA Damage Response

    • Field : Cancer Therapeutics
    • Application : The compound is used in targeting ATR in DNA damage response and cancer therapeutics .
    • Method : The method of application is not specified in the source .
    • Results : The results of this research are not specified in the source .

properties

IUPAC Name

3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3/c13-10-4-1-3-9(7-10)11-8-14-12-5-2-6-15(11)12/h1,3-4,7-8H,2,5-6,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKYSIAQDFVGTOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC=C(N2C1)C3=CC(=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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